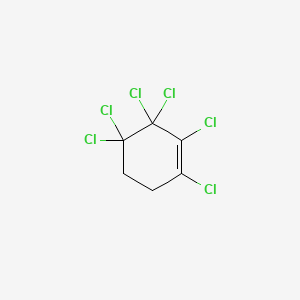
4-Methylhexa-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylhexa-2,4-dien-1-ol is an organic compound with the molecular formula C7H12O. It is a type of diene alcohol, characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is also known by its synonym, 4-Methyl-sorbinol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylhexa-2,4-dien-1-ol can be synthesized through various methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . Another method includes the deprotonation of 3-methylpenta-1,4-diene with butyllithium (BuLi), followed by alkylation with paraformaldehyde and metal counterion exchange to promote an oxy-anion accelerated [1,3]-sigmatropic shift .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylhexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 4-methylhexa-2,4-dienal.
Reduction: Formation of 4-methylhexanol.
Substitution: Formation of 4-methylhexa-2,4-dienyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Methylhexa-2,4-dien-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reactant in Diels-Alder reactions.
Medicine: Investigated for its potential biological activities and as a precursor for synthesizing bioactive compounds.
Industry: Used in the synthesis of fragrances and flavoring agents due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4-Methylhexa-2,4-dien-1-ol involves its participation in various chemical reactions. In Diels-Alder reactions, it acts as a diene, reacting with dienophiles to form cyclic adducts . The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
4-Methylhexa-2,4-dien-1-ol can be compared with other similar compounds, such as:
2,4-Hexadien-1-ol: Lacks the methyl group at the 4-position, resulting in different reactivity and physical properties.
4-Isopropyl-5-methylhexa-2,4-dien-1-ol: Contains an additional isopropyl group, leading to increased steric hindrance and altered reactivity.
Eigenschaften
CAS-Nummer |
57258-51-2 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
4-methylhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3-5,8H,6H2,1-2H3 |
InChI-Schlüssel |
WGDNYTTYAVSARF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


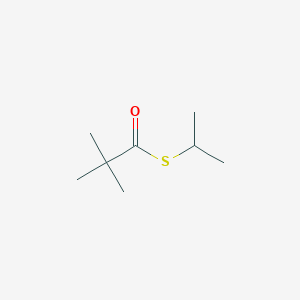
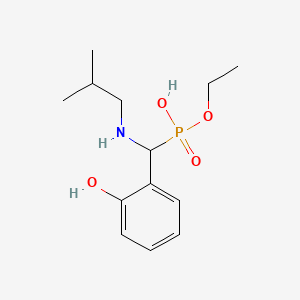
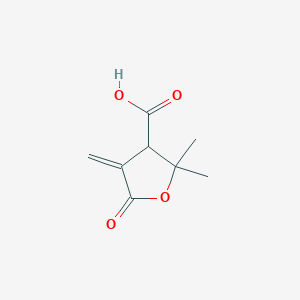
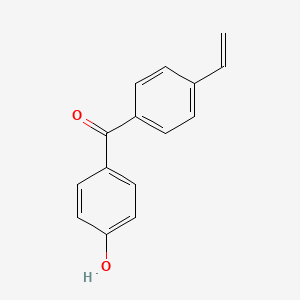
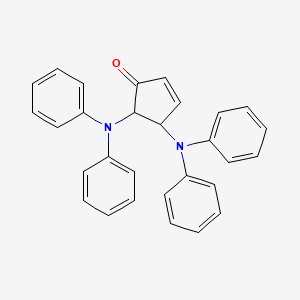
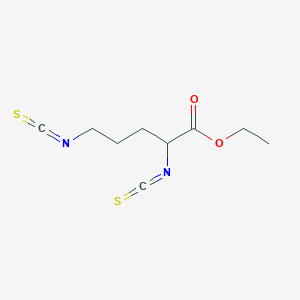
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)

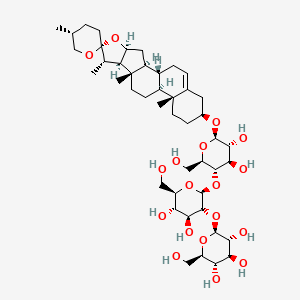
![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)

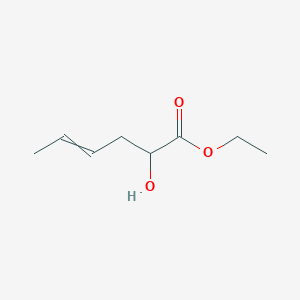
![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
